molecular formula C12H17NO B14844957 4-Cyclopropoxy-N,N,2-trimethylaniline

4-Cyclopropoxy-N,N,2-trimethylaniline

Cat. No.: B14844957
M. Wt: 191.27 g/mol
InChI Key: XABZZWUDQMTWMW-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N,2-trimethylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.272 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to an aniline ring, along with two methyl groups on the nitrogen atom and one on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N,2-trimethylaniline typically involves the reaction of 2-trimethylaniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N,N,2-trimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N,2-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N,2-trimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-cyclopropyloxy-N,N,2-trimethylaniline

InChI

InChI=1S/C12H17NO/c1-9-8-11(14-10-4-5-10)6-7-12(9)13(2)3/h6-8,10H,4-5H2,1-3H3

InChI Key

XABZZWUDQMTWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

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